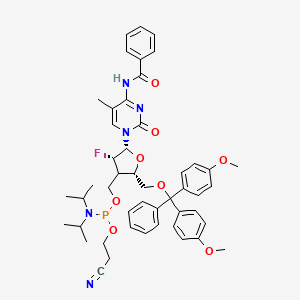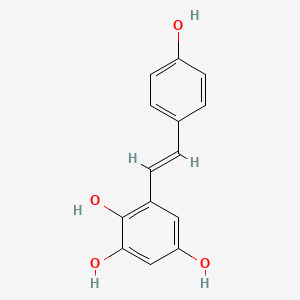
DMT-2'-F-dC(Bz)-CE-Phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMT-2’-F-dC(Bz)-CE-Phosphoramidite is a modified nucleoside derivative. It is a fluorinated and benzoylated cytidine analog, which is used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry due to its ability to enhance the stability and binding affinity of oligonucleotides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-F-dC(Bz)-CE-Phosphoramidite involves multiple steps. The starting material is typically a protected nucleoside, which undergoes fluorination at the 2’ position. The benzoyl group is then introduced at the N4 position. The final step involves the attachment of the phosphoramidite group, which is essential for its incorporation into oligonucleotides.
Industrial Production Methods
Industrial production of DMT-2’-F-dC(Bz)-CE-Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the high purity of the final product. The compound is typically stored at low temperatures to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
DMT-2’-F-dC(Bz)-CE-Phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide is commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products
Oxidation: The major product is the corresponding phosphate derivative.
Substitution: The products depend on the nucleophile used but typically involve the replacement of the fluorine atom.
Applications De Recherche Scientifique
DMT-2’-F-dC(Bz)-CE-Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various biochemical studies.
Biology: Employed in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing.
Medicine: Investigated for its potential in therapeutic applications, including cancer treatment and antiviral therapies.
Industry: Utilized in the production of diagnostic tools and molecular probes.
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into oligonucleotides. The fluorine atom enhances the binding affinity and stability of the oligonucleotides, making them more resistant to enzymatic degradation. The benzoyl group further stabilizes the nucleoside, while the phosphoramidite group facilitates its incorporation into oligonucleotides during synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Fluoro-2’-deoxycytidine: Another fluorinated cytidine analog with similar properties.
5-Methylcytidine: A modified nucleoside with a methyl group at the 5 position.
2’-O-Methylcytidine: A cytidine analog with a methyl group at the 2’ position.
Uniqueness
DMT-2’-F-dC(Bz)-CE-Phosphoramidite is unique due to its combination of fluorination, benzoylation, and the presence of the phosphoramidite group. This combination enhances the stability and binding affinity of oligonucleotides, making it particularly valuable in nucleic acid chemistry and therapeutic applications.
Propriétés
Formule moléculaire |
C48H55FN5O8P |
|---|---|
Poids moléculaire |
879.9 g/mol |
Nom IUPAC |
N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-fluorooxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C48H55FN5O8P/c1-32(2)54(33(3)4)63(60-28-14-27-50)61-30-41-42(62-46(43(41)49)53-29-34(5)44(52-47(53)56)51-45(55)35-15-10-8-11-16-35)31-59-48(36-17-12-9-13-18-36,37-19-23-39(57-6)24-20-37)38-21-25-40(58-7)26-22-38/h8-13,15-26,29,32-33,41-43,46H,14,28,30-31H2,1-7H3,(H,51,52,55,56)/t41?,42-,43+,46-,63?/m1/s1 |
Clé InChI |
FRKTVAMUNPTWSJ-BMDAQKNPSA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F |
SMILES canonique |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)

![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)

![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)







![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)
